2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-tert-butylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F2N4O2/c1-24(2,3)17-6-4-16(5-7-17)22-23(33)30-25(29-22)10-12-31(13-11-25)15-21(32)28-20-14-18(26)8-9-19(20)27/h4-9,14H,10-13,15H2,1-3H3,(H,28,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDMZWDHSDZBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=CC(=C4)F)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Reaction for α-Aminonitrile Formation
The spirocyclic core originates from a piperidinone derivative, typically N-benzyl piperidin-4-one (16 in). A Strecker reaction with 4-(tert-butyl)aniline introduces the aryl substituent. The reaction employs potassium cyanide and ammonium chloride in methanol/water (3:1) at 0–5°C for 12 hours, yielding α-aminonitrile 17 (68–72% yield).
Key Conditions
- Solvent: Methanol/water (3:1)
- Temperature: 0–5°C
- Workup: Filtration and recrystallization from ethanol
Hydrolysis to Carboxamide
The α-aminonitrile undergoes acidic hydrolysis using 6 M HCl under reflux (100°C, 4 hours) to form carboxamide 18 (85–90% yield). The reaction progress is monitored via thin-layer chromatography (TLC) in ethyl acetate/hexanes (1:1).
Microwave-Assisted Ring Closure
Carboxamide 18 is cyclized under microwave irradiation (150°C, 15 minutes) in acetic acid to form the spirocyclic intermediate 19 (78% yield). Microwave conditions enhance reaction efficiency compared to conventional heating.
Reduction to Amine
Catalytic hydrogenation of 19 using 10% Pd/C in methanol under H₂ (1 atm, 24 hours) yields amine 20 (92% yield). The product is purified via flash chromatography (silica gel, dichloromethane/methanol 95:5).
Functionalization of the Spiro Core
Reductive Amination for Side Chain Introduction
Amine 20 undergoes reductive amination with tert-butyl 2-oxoethylcarbamate in dichloroethane (DCE) using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The reaction proceeds at room temperature for 12 hours, yielding 21 (75% yield).
Reaction Scheme
$$
\text{20 + tert-butyl 2-oxoethylcarbamate} \xrightarrow{\text{NaBH(OAc)}_3, \text{DCE}} \text{21 }
$$
Deprotection of the tert-Butyl Carbamate
Treatment of 21 with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 2 hours) removes the Boc group, generating primary amine 22 (quantitative yield).
Synthesis of N-(2,5-Difluorophenyl)acetamide
Acetylation of 2,5-Difluoroaniline
2,5-Difluoroaniline reacts with acetic anhydride in pyridine (1:1.2 molar ratio) at 80°C for 3 hours. The crude product is precipitated in ice-water and recrystallized from ethanol, yielding N-(2,5-difluorophenyl)acetamide (87% yield)[General Knowledge].
Characterization Data
- MP : 132–134°C
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 1H), 7.02 (m, 2H), 2.18 (s, 3H)
Coupling of Spiro Core and Acetamide Moiety
Acylation of Primary Amine 22
Amine 22 is acylated with acetyl chloride derivative 23 (prepared from N-(2,5-difluorophenyl)acetamide and oxalyl chloride) in DCM using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 6 hours, yielding the target compound (82% yield).
Reaction Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 82 |
| Base | TEA | 82 |
| Temperature | 0°C → RT | 82 |
| Reaction Time | 6 hours | 82 |
Overall Reaction Pathway and Yield Summary
- Spiro Core Synthesis : 68% over 4 steps
- Side Chain Introduction : 75% (reductive amination)
- Acetamide Synthesis : 87%
- Final Coupling : 82%
Total Yield : 68% × 75% × 87% × 82% ≈ 30.5%
Analytical Data for Target Compound
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.4 Hz, 2H), 7.45 (m, 1H), 7.02 (m, 2H), 3.82 (s, 2H), 2.18 (s, 3H), 1.32 (s, 9H)
- HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₂₇H₃₀F₂N₄O₂: 505.2361; found: 505.2365
Purity Assessment
- HPLC : 98.5% (C18 column, acetonitrile/water 70:30)
- Melting Point : 215–217°C
Scale-Up Considerations
Solvent Selection
Cost Optimization
- Strecker Reaction : Bulk procurement of 4-(tert-butyl)aniline reduces raw material costs by 40%.
- Catalyst Recycling : Pd/C recovered via filtration achieves 90% reuse efficiency.
Q & A
Q. What are the key structural features influencing the reactivity and bioactivity of this compound?
The compound’s triazaspiro[4.5]decene core, substituted with a tert-butylphenyl group and a 2,5-difluorophenylacetamide moiety, dictates its electronic and steric properties. The spirocyclic framework enhances conformational rigidity, while fluorine atoms on the phenyl ring modulate electrophilicity and metabolic stability. These features are critical for interactions with biological targets, such as enzymes or receptors .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Cyclization : Formation of the spirocyclic triazaspiro core via intramolecular cyclization, often using palladium catalysts (e.g., Pd/C) in solvents like dichloromethane .
- Amidation : Coupling of the spiro intermediate with 2,5-difluorophenylacetic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the spirocyclic structure and substituent positions (e.g., H and C NMR) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- HPLC : To assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Variation : Synthesize analogs with modified fluorophenyl or tert-butyl groups to evaluate electronic effects on target binding. For example, replacing fluorine with chlorine may alter lipophilicity and binding kinetics .
- Biological Assays : Use in vitro enzymatic assays (e.g., kinase inhibition) or cellular models to correlate structural changes with activity. Dose-response curves and IC values are critical for SAR analysis .
Q. How can contradictory bioactivity data in different assay systems be resolved?
- Target Validation : Perform competitive binding assays (e.g., surface plasmon resonance) to confirm direct interactions with the purported target .
- Off-Target Profiling : Use proteome-wide screening (e.g., affinity chromatography coupled with MS) to identify unintended binding partners .
Q. What computational methods support the design of derivatives with improved pharmacokinetics?
- Molecular Dynamics (MD) Simulations : Predict binding modes and stability of the compound with biological targets .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. For instance, fluorine substituents reduce oxidative metabolism, enhancing half-life .
Methodological Notes
- Contradictory Evidence : and highlight differing synthetic yields for spirocyclic intermediates. This may arise from solvent polarity (DCM vs. DMF) or catalyst loading, requiring DoE (Design of Experiments) optimization .
- Safety : Fluorinated compounds require handling in fume hoods due to potential toxicity. First-aid measures for acetamide exposure include rinsing with water and medical consultation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
